molecular formula C18H23N3O8 B2610436 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 874805-54-6

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2610436
CAS No.: 874805-54-6
M. Wt: 409.395
InChI Key: GXRBEHWIEZJOBX-UHFFFAOYSA-N
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Description

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidin ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The oxazolidin ring can be formed through cyclization reactions involving appropriate amines and carbonyl compounds . The final step involves coupling the benzo[d][1,3]dioxole and oxazolidin intermediates with oxalamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The oxazolidin ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidin ring and the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of the oxazolidin ring can produce primary or secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives and oxazolidin-containing molecules. Examples include:

Uniqueness

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and potential therapeutic applications .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O8/c1-25-15(26-2)9-20-17(23)16(22)19-8-14-21(5-6-27-14)18(24)11-3-4-12-13(7-11)29-10-28-12/h3-4,7,14-15H,5-6,8-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBEHWIEZJOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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